Alogliptin Impurity 12

Description

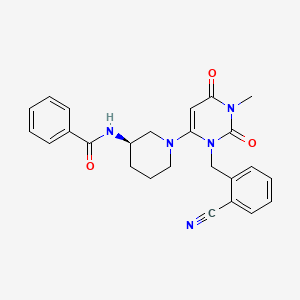

Structure

3D Structure

Properties

CAS No. |

2749281-73-8 |

|---|---|

Molecular Formula |

C25H25N5O3 |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]benzamide |

InChI |

InChI=1S/C25H25N5O3/c1-28-23(31)14-22(30(25(28)33)16-20-11-6-5-10-19(20)15-26)29-13-7-12-21(17-29)27-24(32)18-8-3-2-4-9-18/h2-6,8-11,14,21H,7,12-13,16-17H2,1H3,(H,27,32)/t21-/m1/s1 |

InChI Key |

YJMNTJGSDFBRQM-OAQYLSRUSA-N |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)NC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Elucidation of Alogliptin Impurity 12 Formation Pathways

Impurity Generation During Alogliptin (B1666894) Synthetic Routes

The synthesis of alogliptin is a multi-step process where the potential for impurity formation is inherent. These process-related impurities can originate from raw materials, intermediates, or by-products of side reactions.

The synthesis of alogliptin often involves the reaction of key intermediates. For instance, one common route utilizes 6-chloro-3-methyluracil (B41288) and 2-cyanobenzyl bromide. google.com During the substitution reaction with (R)-3-aminopiperidine dihydrochloride (B599025), the formation of dimeric impurities can occur. google.com While specific literature directly naming "Alogliptin Impurity 12" as a process-related impurity is scarce, the characterization of various related substances provides insight into potential formation mechanisms. Studies have identified numerous process-related impurities, with their formation attributed to the intricacies of the synthetic pathway. sigmaaldrich.comnih.gov For example, one patented method for preparing alogliptin impurities highlights the generation of various intermediates that, if not properly controlled, could lead to the formation of unwanted side products. google.com

A study characterizing process-related substances and degradation products of alogliptin benzoate (B1203000) identified seven related substances, some of which were process-related. researchgate.net Another comprehensive study characterized eleven impurities, proposing their formation mechanisms based on the synthetic route. nih.gov These investigations underscore the importance of controlling the synthetic process to minimize impurity formation.

The profile of impurities in the final alogliptin product is significantly influenced by the conditions of the chemical reactions and the quality of the starting materials. Factors such as temperature, pH, solvent, and the presence of catalysts can all affect the course of the reaction and the generation of by-products. For example, in a synthetic step involving the reaction between 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride, the molar ratio of the reactants and the base used are critical to prevent the formation of dimer impurities. google.com

The purity of raw materials is another crucial factor. Impurities present in the starting materials can be carried through the synthetic process or can participate in side reactions, leading to the formation of new impurities. Therefore, stringent quality control of all raw materials and precise control over reaction parameters are essential to ensure the purity of alogliptin and minimize the levels of impurities like Impurity 12.

Degradation Pathways of Alogliptin Leading to this compound

Alogliptin, like any pharmaceutical compound, is susceptible to degradation under various environmental conditions, a process that can lead to the formation of degradation products, including impurities. Forced degradation studies are instrumental in identifying these potential degradants. innovareacademics.inindexcopernicus.com

Hydrolysis, the reaction with water, is a common degradation pathway for many drugs. Alogliptin has been shown to be susceptible to both acidic and alkaline hydrolysis. researchgate.netscispace.com Under acidic conditions, studies have observed the formation of degradation products. innovareacademics.inmdpi.com One study reported that after acidic degradation, two additional peaks were observed. mdpi.com Another investigation found that the piperidine (B6355638) ring is lost after acid hydrolysis. scielo.br

In alkaline conditions, alogliptin also undergoes significant degradation. researchgate.netresearchgate.net Base-catalyzed hydrolysis can lead to the loss of both the piperidine and pyrimidine (B1678525) rings, as well as the conversion of the nitrile group on the benzyl (B1604629) ring to an amide. scielo.br The formation of 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide has been identified as a degradation product under these conditions. mdpi.com The exact structure of this compound is not explicitly defined in the search results as a hydrolytic degradant, but the susceptibility of the alogliptin molecule to hydrolysis suggests this as a potential formation pathway.

| Condition | Observed Degradation Products/Changes | References |

| Acid Hydrolysis | Formation of two degradation peaks; Loss of the piperidine ring. | innovareacademics.inmdpi.comscielo.br |

| Alkaline Hydrolysis | Loss of piperidine and pyrimidine rings; Conversion of nitrile to amide. | researchgate.netresearchgate.netscielo.br |

| Neutral Hydrolysis | Stable. | europa.eusemanticscholar.org |

This table summarizes the general findings on the hydrolytic degradation of Alogliptin. The direct formation of this compound is not explicitly stated.

Oxidative degradation involves the reaction of the drug substance with oxygen or other oxidizing agents. Studies on alogliptin have shown that it is susceptible to oxidative stress, often induced by agents like hydrogen peroxide. innovareacademics.injrespharm.com One major degradation product formed under oxidative conditions has been identified as 2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile (ALO-D4). mdpi.com Another study noted the introduction of a hydroxyl group on the pyrimidine ring after an oxidation reaction. scielo.br While some studies suggest alogliptin is not significantly degraded under oxidative conditions, others report observable degradation. researchgate.netresearchgate.netnih.gov This discrepancy may be due to different experimental conditions.

| Condition | Observed Degradation | Key Findings | References |

| Oxidative (e.g., H₂O₂) | Degradation observed | Formation of ALO-D4; Introduction of a hydroxyl group on the pyrimidine ring. | innovareacademics.inmdpi.comscielo.brjrespharm.com |

| Oxidative | Not significantly degraded | Contradictory findings exist, possibly due to varying conditions. | researchgate.netresearchgate.net |

This table presents a summary of findings on the oxidative degradation of Alogliptin.

Photostability is the ability of a drug to withstand exposure to light without undergoing chemical change. Forced degradation studies have examined the effect of light on alogliptin. The results regarding its photostability are somewhat mixed. Several studies have reported that alogliptin is relatively stable under photolytic conditions, showing little to no significant degradation when exposed to UV light. innovareacademics.inresearchgate.netnih.gov However, other research suggests that the drug can degrade under photolytic stress in a liquid state. researchgate.net One study observed the formation of a degradation peak before the parent drug with one detection method and another after with a different detector under photolytic conditions. mdpi.com The drug was found to be stable in neutral aqueous solution, even on exposure to light. europa.eu

| Condition | Stability | Observations | References |

| Photolytic (UV/Visible Light) | Generally stable | Some studies report no significant degradation. | innovareacademics.inresearchgate.netnih.gov |

| Photolytic (Liquid State) | Degradation observed | Contradictory findings suggest potential for degradation in solution. | researchgate.net |

| Photolytic (Neutral Aqueous Solution) | Stable | Stable even with light exposure. | europa.eu |

This table summarizes the photostability findings for Alogliptin.

Thermal Degradation Kinetics and Thermodynamic Considerations

The thermal stability of Alogliptin has been the subject of detailed investigation to understand its degradation profile under elevated temperatures. Isothermal studies, employing techniques such as thermogravimetry (TGA) and liquid chromatography with a photodiode array detector (LC-PDA), have provided valuable insights into the kinetics and thermodynamics of its degradation.

Studies have shown that the thermal degradation of Alogliptin in the solid state follows zero-order kinetics . researchgate.netscielo.br This indicates that the rate of degradation is constant and independent of the concentration of the reacting substance. researchgate.netscielo.br This kinetic behavior was observed when Alogliptin was subjected to a range of high temperatures, from 130°C to 170°C. researchgate.netscielo.br

The activation energy (Ea), a key thermodynamic parameter representing the minimum energy required to initiate the degradation reaction, has been determined for Alogliptin. Using the Arrhenius model, the activation energy for the thermal degradation of Alogliptin was calculated to be in the range of 31.0 to 35.9 kcal mol⁻¹. researchgate.netscielo.br One study utilizing an oven followed by LC-PDA analysis reported an activation energy of 35,930.18 cal mol⁻¹ (approximately 35.9 kcal mol⁻¹). scielo.br

The kinetic and thermodynamic data from these studies are crucial for predicting the shelf-life and establishing appropriate storage conditions for Alogliptin to minimize the formation of thermal degradants.

Interactive Data Table: Kinetic and Thermodynamic Parameters of Alogliptin Thermal Degradation

| Parameter | Value | Method | Reference |

| Reaction Order | Zero-order | TGA, LC-PDA | researchgate.netscielo.br |

| Temperature Range (°C) | 130 - 170 | Oven with LC-PDA | researchgate.netscielo.br |

| Temperature Range (°C) | 150 - 170 | Isothermal TGA | researchgate.netscielo.br |

| Activation Energy (Ea) | 31.0 - 35.9 kcal mol⁻¹ | Arrhenius Model | researchgate.netscielo.br |

| Activation Energy (Ea) | 35.9 kcal mol⁻¹ | Oven with LC-PDA | scielo.br |

Identification of Potential Forced Degradation Products Related to this compound

Forced degradation studies are essential for identifying potential impurities that may form under various stress conditions, including heat, acid, base, and oxidation. Through such studies, a specific thermal degradation product of Alogliptin has been identified, which corresponds to this compound.

A review of the chemical degradation of gliptins identified a major thermal degradation product of Alogliptin, designated as ALO-D4 . The proposed structure for ALO-D4 is 2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile. mdpi.com This chemical structure is identical to that of this compound, which is chemically named (R)-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. synzeal.com The formation of this impurity involves the loss of the amine group from the piperidine ring of the Alogliptin molecule during thermal stress. scielo.br

Furthermore, comprehensive studies on the forced degradation of Alogliptin benzoate have revealed its susceptibility to various stress conditions. Alogliptin has been found to degrade under acidic, alkaline, oxidative, and thermal stress, while remaining relatively stable under photolytic conditions. nih.gov One study characterized a total of seven related substances, including process-related impurities and degradation products, using liquid chromatography-high resolution QTOF mass spectrometry. nih.gov While this study did not explicitly name Impurity 12, it confirmed that thermal stress leads to the formation of degradation products. Another investigation into the process-related impurities and forced degradants of Alogliptin benzoate identified two major degradation products under acid and alkali stress, termed Imp-F and Imp-G. nih.gov

The collective findings from these forced degradation studies confirm that thermal stress is a significant factor in the degradation of Alogliptin, leading to the formation of impurities such as this compound (ALO-D4).

Interactive Data Table: Identified Forced Degradation Conditions and Products for Alogliptin

| Stress Condition | Degradation Observed | Identified Products | Reference |

| Thermal | Yes | ALO-D4 (this compound) | mdpi.com |

| Acid Hydrolysis | Yes | Imp-F, Imp-G and others | nih.govnih.gov |

| Alkaline Hydrolysis | Yes | Imp-F, Imp-G and others | nih.govnih.gov |

| Oxidative | Yes | Multiple degradation products | nih.gov |

| Photolytic | Relatively Stable | - | nih.gov |

Synthetic Methodologies for Alogliptin Impurity 12 As a Research Standard

Design and Optimization of Laboratory-Scale Synthetic Routes for Alogliptin (B1666894) Impurity 12

The laboratory-scale synthesis of Alogliptin impurities is designed to be efficient and provide material of high purity. google.com A common strategy involves multi-step reactions starting from readily available precursors. One patented method for a closely related Alogliptin process impurity, which can be adapted for generating standards like Impurity 12, begins with 6-chloro-3-methyluracil (B41288). patsnap.comgoogle.com

A representative synthetic pathway involves the following key transformations:

Alkylation of Uracil Core: The synthesis often initiates with the reaction of 6-chloro-3-methyluracil with 2-cyanobenzyl bromide in a suitable solvent like toluene (B28343) under basic conditions. This step attaches the cyanobenzyl group to the pyrimidine (B1678525) ring, forming the intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. google.com

Nucleophilic Substitution: The crucial step to introduce the piperidine (B6355638) moiety involves a nucleophilic substitution reaction. The chlorinated intermediate is reacted with (R)-3-aminopiperidine dihydrochloride (B599025) in a solvent such as isopropanol. google.com The reaction is carried out under basic conditions to free the amine for reaction. Optimization of this step is critical to maximize the yield of the desired product and minimize the formation of dimeric and other side products. google.com

Intermediate Synthesis: An alternative multi-step route has been designed for preparing Alogliptin impurities, which ensures high yield and purity. google.com This route involves several intermediates, starting from a different precursor and using protective groups to guide the reactions selectively. google.com

The table below outlines a reported laboratory-scale synthesis for an Alogliptin impurity, demonstrating the typical reactants and conditions employed. google.com

| Step | Starting Material | Reactants | Solvent | Conditions | Intermediate/Product | Yield |

| 1 | Compound A | Benzyl (B1604629) halide, Alkali | Organic Solvent | 20-80°C | Intermediate B | 96% |

| 2 | Intermediate B | Sodium methoxide | - | - | Intermediate C | - |

| 3 | Intermediate C | Hydrogen, Pd/C | - | Catalytic hydrogenation | Intermediate D | - |

| 4 | Intermediate D | Intermediate B, Potassium carbonate | N,N-dimethylformamide | 70°C, 14 hours | Intermediate E | - |

| 5 | Intermediate E | Acid | - | - | Intermediate F | - |

| 6 | Intermediate F | Chlorinating agent | - | Chlorination | Final Impurity | - |

Isolation and Purification Strategies for Alogliptin Impurity 12

The isolation and purification of this compound from the reaction mixture are essential to obtain a high-purity reference standard. Strategies typically involve a combination of extraction, chromatography, and crystallization techniques. google.com

Extraction and Washing: Following the synthesis, an initial workup procedure is used to separate the crude product from the reaction medium. This often involves adjusting the pH of the aqueous solution to facilitate the separation of impurities. For instance, after the substitution reaction, the mixture can be acidified with hydrochloric acid to a pH of 0-1. google.com This step helps in removing a significant portion of dimeric impurities and unreacted starting materials through extraction with a solvent like dichloromethane. google.com Subsequently, the aqueous phase is made alkaline, and the product is extracted into an organic solvent. google.com

Chromatographic Purification: Column chromatography is a powerful technique for separating impurities with similar polarities. google.com A multi-stage chromatographic process can be employed for challenging separations. google.com The crude material is first passed through a column with coarse silica (B1680970) gel to enrich the impurity fraction, followed by a second column with fine silica gel for high-resolution separation. google.com The choice of solvent system (eluent) is critical for achieving good separation.

Recrystallization: The final step in purification is often recrystallization from a suitable solvent or solvent mixture to obtain the impurity in a highly crystalline and pure form. google.comgoogle.com Solvents like acetonitrile, acetone, or absolute ethanol (B145695) have been reported for the recrystallization of Alogliptin-related impurities. google.com A specific process for purifying Alogliptin involves recrystallization from pure water, where the crude product is dissolved in hot water and allowed to cool slowly, leading to the formation of high-purity crystals. google.com

The table below summarizes various purification techniques reported for Alogliptin and its impurities.

| Technique | Method Details | Purpose | Reference |

| Acid-Base Extraction | Adjusting pH to 0-1 with HCl, followed by extraction with dichloromethane. | Removal of dimeric impurities and residual raw materials. | google.com |

| Column Chromatography (1) | Stationary Phase: Coarse Silica Gel (60-100 mesh); Mobile Phase: Dichloromethane/n-hexane (1:8 v/v). | Initial enrichment of the target impurity from the mother liquor. | google.com |

| Column Chromatography (2) | Stationary Phase: Fine Silica Gel (200-300 mesh); Mobile Phase: Ethyl acetate/petroleum ether (1:8 v/v). | Secondary, high-resolution purification of the enriched fraction. | google.com |

| Recrystallization | Solvent: Acetonitrile. | Final purification to obtain a high-purity solid product. | google.com |

| Recrystallization | Solvent: Pure Water. | Purification of the final Alogliptin free base. | google.com |

Chemical Derivatization Approaches for Impurity Structural Confirmation

While modern spectroscopic techniques like NMR and Mass Spectrometry (MS) are primary tools for structural elucidation, chemical derivatization can be employed as a complementary strategy. google.comsoeagra.com Derivatization involves chemically modifying the impurity to produce a new compound (a derivative) with properties that are more suitable for analysis or that help confirm the presence of specific functional groups.

For this compound, which contains a piperidine ring with a secondary amine, derivatization could target this functional group. A common approach for amines is acylation. For example, reacting the impurity with an acylating agent like benzoyl chloride would convert the secondary amine into a benzamide. This derivative, Alogliptin Benzoylamine Impurity, has a different molecular weight and distinct spectroscopic signals, which can be used to confirm the structure of the original impurity. allmpus.com

Another potential derivatization approach involves reaction with colorimetric reagents. For instance, Alogliptin has been shown to react with picric acid or 2,4-dinitrophenol, forming colored complexes that can be analyzed spectrophotometrically. researchgate.net While primarily used for quantification, such reactions also confirm the presence of reactive sites within the molecule and can be adapted for structural confirmation purposes. These methods provide an orthogonal approach to spectroscopic analysis, strengthening the confidence in the structural assignment of the impurity. ekb.eg

Advanced Analytical Characterization and Quantification of Alogliptin Impurity 12

Chromatographic Techniques for Separation and Detection of Alogliptin (B1666894) Impurity 12

Chromatographic techniques are fundamental in the separation and detection of impurities in pharmaceutical substances. The ability to resolve closely related compounds is crucial for accurate impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Alogliptin and its impurities. nih.govbohrium.comnih.gov The development of a robust, stability-indicating HPLC method is essential for separating Alogliptin Impurity 12 from the parent drug and other related substances.

Method development typically involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. Key considerations include the selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength. For the analysis of Alogliptin and its impurities, reversed-phase HPLC is commonly employed.

Stationary Phase: C18 columns are frequently utilized due to their hydrophobicity, which allows for good retention and separation of a wide range of compounds. nih.govbohrium.com For instance, a Kromasil C18 column (250 × 4.6 mm, 5 µm) has been successfully used. nih.govbohrium.com Other stationary phases like cyano columns have also been reported for the analysis of Alogliptin.

Mobile Phase: The mobile phase composition is a critical factor in achieving optimal separation. A gradient elution is often preferred over isocratic elution to resolve complex mixtures of impurities with varying polarities. A common approach involves a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.1% perchloric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile in a gradient mode has been shown to provide effective separation of Alogliptin and its impurities. nih.govbohrium.com Another system uses a mixture of acetonitrile and ammonium carbonate buffer. nih.gov

Detection: UV detection is the most common mode for the quantification of Alogliptin and its impurities. The selection of the detection wavelength is based on the UV absorption maxima of the analytes. A wavelength of around 277 nm is often used for the detection of Alogliptin and its related compounds. nih.govresearchgate.net

Optimization: Method optimization aims to enhance resolution, reduce run time, and improve sensitivity. This involves fine-tuning the gradient profile, flow rate, and column temperature. The robustness of the method is then validated by intentionally varying these parameters to ensure the method's reliability.

Table 1: Exemplary HPLC Method Parameters for Alogliptin Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Kromasil C18 (250 × 4.6 mm, 5 µm) nih.govbohrium.com |

| Mobile Phase A | 0.1% Perchloric Acid (pH 3.0 with Triethylamine) nih.govbohrium.com |

| Mobile Phase B | Acetonitrile nih.govbohrium.com |

| Elution Mode | Gradient nih.govbohrium.com |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| Detection Wavelength | 278 nm researchgate.net |

| Injection Volume | 20 µL researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. These advantages are particularly beneficial for the analysis of complex impurity profiles. The use of sub-2 µm particle size columns in UPLC systems leads to sharper and narrower peaks, allowing for the separation of co-eluting impurities that might not be resolved by HPLC.

In the context of Alogliptin impurity analysis, UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for enhanced sensitivity and specificity. This combination allows for the detection and quantification of impurities at very low levels. The increased peak capacity of UPLC also facilitates a more comprehensive impurity profile in a shorter analysis time. For instance, a UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) has been utilized for the chromatographic separation of Alogliptin in biological samples, demonstrating the efficiency of this technique.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative screening of impurities. While not as powerful as HPLC or UPLC for quantitative analysis, TLC serves as a valuable tool for preliminary impurity profiling and for monitoring the progress of chemical reactions during the synthesis of Alogliptin.

In the analysis of this compound, a suitable TLC system would involve a specific stationary phase (e.g., silica (B1680970) gel plates) and a mobile phase that provides adequate separation of the impurity from the API. The separated spots can be visualized under UV light or by using appropriate staining reagents. Although specific TLC methods for this compound are not extensively detailed in the cited literature, the principles of TLC make it a useful technique for rapid screening purposes.

Hyphenated Spectrometric Techniques for Structural Elucidation of this compound

While chromatographic techniques can separate and quantify impurities, spectrometric techniques are indispensable for their structural elucidation. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for the identification and characterization of impurities. The coupling of liquid chromatography with mass spectrometry allows for the determination of the molecular weight and fragmentation pattern of an impurity, which are crucial for its structural elucidation.

LC-MS/MS: This technique involves the use of a tandem mass spectrometer, which allows for the selection of a specific precursor ion (the molecular ion of the impurity) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For Alogliptin, LC-MS/MS methods have been developed for its determination in biological fluids, often using an electrospray ionization (ESI) source in the positive ion mode. The multiple reaction monitoring (MRM) mode is used for quantification, targeting specific fragment ions. For instance, the transition of m/z 340.2 → 116.0 has been used for the quantification of Alogliptin.

LC-QTOF: Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry provides high-resolution mass data, enabling the determination of the elemental composition of an impurity with high accuracy. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. Studies on Alogliptin benzoate (B1203000) have utilized LC-QTOF mass spectrometry to detect and characterize a total of seven related substances, including process-related impurities and degradation products. nih.gov The high mass accuracy of QTOF analysis provides a high degree of confidence in the proposed elemental composition of the impurities.

Table 2: Mass Spectrometric Data for Alogliptin

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| LC-MS/MS | ESI Positive | 340.2 | 116.0 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. While mass spectrometry provides information about the molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule.

For the structural confirmation of Alogliptin impurities, including Impurity 12, NMR spectroscopy is essential. nih.govbohrium.com One-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms in the molecule.

The structural elucidation of Alogliptin impurities often involves their isolation, followed by analysis using a suite of spectroscopic techniques, with NMR playing a pivotal role in the final structure confirmation. nih.govbohrium.com The structures of eleven impurities of Alogliptin have been characterized and confirmed using NMR spectroscopy in conjunction with MS and IR spectroscopy. nih.govbohrium.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, making it a valuable tool for the structural characterization of pharmaceutical impurities like this compound. nih.govfarmaciajournal.com The IR spectrum provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds within the molecule. farmaciajournal.com

The analysis is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The functional group region is used to identify characteristic bonds such as N-H, C-H, C≡N, and C=O. oregonstate.edu The fingerprint region contains complex peaks arising from molecular deformations that are unique to the specific compound. oregonstate.edu

The chemical structure of this compound, (R)-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, contains several key functional groups that would produce characteristic absorption bands in an IR spectrum. synzeal.comveeprho.comchemicea.com These include the nitrile (C≡N), secondary amine (N-H), and carbonyl (C=O) groups of the dioxo-dihydropyrimidine ring, as well as aromatic and aliphatic C-H bonds. By comparing the spectrum of the impurity with that of the parent Alogliptin molecule, structural differences can be elucidated. farmaciajournal.com

Table 1: Expected IR Absorption Bands for this compound Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Secondary Amine (N-H) | 3300 - 3500 | A single, sharp peak is expected for the N-H bond. pressbooks.pub |

| Aromatic C-H | 3020 - 3100 | Absorption from the C-H bonds of the benzonitrile ring. pressbooks.pub |

| Aliphatic C-H | 2850 - 2960 | Absorption from the C-H bonds of the piperidine (B6355638) and methyl groups. pressbooks.pub |

| Nitrile (C≡N) | 2100 - 2260 | A strong, sharp peak characteristic of the nitrile functional group. pressbooks.pub |

This table is generated based on typical functional group absorption ranges and the known structure of this compound.

Spectrophotometric and Other Techniques for Quantification of this compound

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method widely used for the quantitative analysis of pharmaceutical compounds, including Alogliptin and its impurities. wisdomlib.org The technique is based on the principle that molecules containing chromophores (light-absorbing functional groups) will absorb light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. wisdomlib.org

For the quantification of Alogliptin, the maximum absorbance (λmax) is typically observed around 276-277 nm when using solvents like methanol or a methanol-water mixture. wisdomlib.orginnovareacademics.inwisdomlib.org This absorbance is due to the electronic transitions within the chromophoric parts of the molecule, primarily the substituted benzonitrile and the dihydropyrimidine ring system. Since this compound shares the same core chromophoric structure as Alogliptin, it is expected to have a similar λmax. synzeal.com

Derivative spectroscopy can also be employed to enhance the resolution of overlapping spectral bands, which is particularly useful when analyzing a substance in the presence of other absorbing species or formulation excipients. humanjournals.com The first-order derivative spectrum of Alogliptin benzoate, for example, shows a sharp peak at 278.0 nm. humanjournals.com The development of a UV spectrophotometric method for quantifying an impurity like this compound would involve preparing a stock solution, making subsequent dilutions to create a calibration curve, and measuring the absorbance at the determined λmax. wisdomlib.org

Table 2: UV Spectrophotometric Parameters for Alogliptin Analysis

| Parameter | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| λmax | 277 nm | Methanol & Water | wisdomlib.org |

| λmax | 276 nm | Methanol | innovareacademics.in |

| λmax (1st Derivative) | 278 nm | Not Specified | humanjournals.com |

Electrochemical methods offer a highly sensitive and selective alternative for the detection and quantification of pharmaceutical compounds and their impurities. Techniques such as potentiometry, which measures the potential of an electrochemical cell under static conditions, have been successfully applied to the analysis of gliptins, including Alogliptin. nih.gov

All-solid-state potentiometric sensors, such as those using glassy carbon electrodes modified with multi-walled carbon nanotubes, have been developed for the determination of Alogliptin. nih.govresearchgate.net These sensors work by measuring the potential difference that arises from the interaction between the target analyte (Alogliptin or its impurity) and an ion-sensitive membrane. The response is typically logarithmic over a wide concentration range. researchgate.net

For Alogliptin, these methods have demonstrated excellent linearity, with a detection limit as low as 3.16 × 10⁻⁶ M. researchgate.net The key to applying this technique for impurity detection lies in designing sensors with high selectivity, allowing for the measurement of the target impurity even in the presence of the parent drug and other excipients. nih.gov The selectivity can be fine-tuned by adjusting the composition of the ion-sensitive membrane and the pH of the measurement solution. researchgate.net This approach is rapid, cost-effective, and can be applied to various matrices, including pharmaceutical formulations and human plasma. nih.govresearchgate.net

Analytical Method Validation Parameters for this compound Analysis

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. nih.gov For impurity analysis, validation is performed according to guidelines from the International Conference on Harmonisation (ICH). wisdomlib.orgwisdomlib.org

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In the context of this compound, the method must be able to distinguish and quantify the impurity without interference from the active pharmaceutical ingredient (Alogliptin), other related substances, or pharmaceutical excipients in the tablet formulation. journaljpri.comresearchgate.net

High-performance liquid chromatography (HPLC) is a common technique for this purpose. researchgate.netresearchgate.net To demonstrate specificity, a solution of the blank (diluent), the impurity standard, the Alogliptin standard, and a mixture of all are injected into the chromatograph. The retention times are observed to ensure that there are no co-eluting peaks at the retention time of this compound. researchgate.net

Forced degradation studies are also a critical part of specificity validation. researchgate.net The bulk drug is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.net The analytical method is then used to analyze these stressed samples to prove that the impurity peak is resolved from all generated degradation product peaks, thus demonstrating the stability-indicating nature of the method. nih.govresearchgate.net

Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a specified range. researchgate.net For impurity quantification, this is typically established by preparing a series of solutions of this compound at different concentrations and analyzing them. researchgate.net The response (e.g., peak area in HPLC or absorbance in UV-Vis) is plotted against concentration, and the relationship is assessed using the correlation coefficient (r²), which should ideally be close to 0.999. wisdomlib.orgresearchgate.net

Sensitivity (LOD and LOQ): The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov

LOQ is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.gov These parameters are vital for ensuring that the analytical method is sensitive enough to control the impurity at the required low levels specified by regulatory authorities.

Table 3: Example Validation Parameters for Alogliptin and Related Impurities

| Parameter | Method | Value/Range | Reference |

|---|---|---|---|

| Linearity Range | RP-HPLC | 10-35 µg/ml (Alogliptin) | researchgate.net |

| RP-HPLC | 50-1000 ng/ml (Impurities) | researchgate.net | |

| UV-Vis | 5-25 µg/ml (Alogliptin) | wisdomlib.org | |

| Correlation Coefficient (r²) | RP-HPLC | 0.998 (Alogliptin) | researchgate.net |

| RP-HPLC | 0.9991-0.9998 (Impurities) | researchgate.net | |

| UV-Vis | >0.999 (Alogliptin) | innovareacademics.in | |

| LOD | RP-HPLC | 0.23 µg/ml (Alogliptin) | researchgate.netrjptonline.org |

| RP-HPLC | 0.03 µg (Alogliptin) | nih.gov | |

| Chiral HPLC | 0.0106 µg/mL (S-isomer) | ||

| LOQ | RP-HPLC | 0.78 µg/ml (Alogliptin) | researchgate.netrjptonline.org |

| RP-HPLC | 0.09 µg (Alogliptin) | nih.gov |

Utilization of Certified Reference Materials and Analytical Standards in Impurity Research

The use of well-characterized reference materials is fundamental to the accuracy and reliability of impurity analysis in the pharmaceutical industry. pharmaceutical-technology.com These standards serve as a benchmark for the identification and quantification of impurities, ensuring that analytical methods are accurate and results are consistent. synthinkchemicals.com

Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are considered the gold standard for analytical testing. synthinkchemicals.com They are produced under stringent guidelines, such as ISO 17034 and ISO/IEC 17025, and are accompanied by a certificate of analysis that states the property values, their uncertainty, and a statement of metrological traceability. resolvemass.ca CRMs are crucial for:

Method Validation: Establishing the accuracy and traceability of analytical methods. synthinkchemicals.com

Instrument Calibration: Ensuring the proper functioning and calibration of analytical instruments.

Quality Control: Providing a reliable benchmark for routine quality control testing. pharmamirror.com

Regulatory Compliance: Demonstrating adherence to regulatory requirements for product quality and safety. synthinkchemicals.compharmamirror.com

Regulators often accept CRMs, especially when primary standards from pharmacopeias (like USP, EP, etc.) are not available. resolvemass.ca The use of CRMs provides a high level of confidence in analytical data submitted for regulatory review.

Analytical Standards

In many cases, particularly for novel or proprietary impurities, a CRM may not be available. In such instances, analytical standards, also known as reference standards, are used. These are highly purified compounds that are well-characterized to confirm their identity and purity. pharmamirror.com While they may not have the full certification of a CRM, they are essential for:

Identification of Impurities: Comparing the retention time or spectral data of an unknown peak with that of the reference standard.

Quantification of Impurities: Creating calibration curves to determine the concentration of the impurity in a sample. pharmiweb.com

Method Development and Validation: Serving as the primary material for developing and validating analytical methods for impurity control. synzeal.com

Several suppliers offer "this compound" as a reference standard. These products are typically accompanied by a Certificate of Analysis (CoA) that includes information on the compound's identity (confirmed by techniques like NMR and Mass Spectrometry) and purity (determined by HPLC). synchemia.com This allows pharmaceutical scientists to accurately identify and quantify this specific impurity in Alogliptin drug substance and product.

The availability of these reference standards is crucial for pharmaceutical manufacturers to control the levels of this compound in their products, ensuring they meet the stringent quality and safety standards required by regulatory agencies.

Impurity Profiling and Control Strategies for Alogliptin Drug Substance

Methodologies for Comprehensive Impurity Profiling of Alogliptin (B1666894) Drug Substance

The comprehensive profiling of impurities in the Alogliptin drug substance requires sophisticated analytical techniques capable of separating, identifying, and quantifying various related substances. soeagra.com These impurities can stem from the manufacturing process, degradation, or storage. clearsynth.com Analytical methods for impurity detection are developed and validated during drug development to ensure they are fit for purpose. clearsynth.com

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a cornerstone technique for impurity profiling in pharmaceuticals due to its high sensitivity, selectivity, and resolution. soeagra.comiajps.com For Alogliptin and its impurities, RP-HPLC methods are widely employed, often coupled with UV detection for quantification. researchgate.netresearchgate.net The development of a stability-indicating HPLC method is crucial, as it must be able to resolve the active pharmaceutical ingredient (API) from all potential impurities and degradation products that might arise under various stress conditions like acid and alkali hydrolysis. researchgate.net

For structural elucidation and the identification of unknown impurities, hyphenated techniques are indispensable. amazonaws.comiajps.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides molecular weight and fragmentation data, which is vital for identifying process-related impurities and degradation products. ijprajournal.com Other advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural confirmation of isolated impurities. ijprajournal.com

Several studies have detailed specific chromatographic conditions for the analysis of Alogliptin and its related substances. These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.netresearchgate.net

Strategies for Mitigation of Alogliptin Impurity 12 Formation during Pharmaceutical Manufacturing

This compound has been identified as an N-nitroso derivative of Alogliptin. veeprho.com Nitrosamine (B1359907) impurities are a class of compounds that are of significant concern due to their potential genotoxic properties. Regulatory bodies require manufacturers to perform risk assessments for the presence of nitrosamines in their products and to implement control strategies to mitigate their formation. innovareacademics.in

The formation of nitrosamine impurities like this compound can occur when secondary or tertiary amines (present in the Alogliptin structure) react with nitrosating agents. innovareacademics.in These agents can be inadvertently introduced into the manufacturing process through various sources.

Key mitigation strategies include:

Risk Assessment and Raw Material Control : A thorough risk assessment is the first step to identify potential sources of both amines and nitrosating agents. innovareacademics.in This includes analyzing starting materials, reagents, solvents, and excipients for the presence of nitrites or other nitrosating agents. Manufacturers should test representative samples of incoming raw materials before use. innovareacademics.in

Process Optimization : The manufacturing process conditions should be carefully designed and controlled to minimize nitrosamine formation. This can involve:

Solvent Choice : Using fresh, non-recycled solvents can prevent the carryover of reactive impurities. innovareacademics.in

pH and Temperature Control : The kinetics of nitrosamine formation are often pH and temperature-dependent. Maintaining optimal process parameters can significantly reduce the rate of these unwanted side reactions.

Purification Process Design : The final purification steps, such as crystallization, are critical for removing any impurities that may have formed. The selection of an appropriate solvent system and controlled cooling rates can effectively precipitate the pure drug substance while leaving impurities behind in the solution.

Equipment Cleaning and Blister Packaging Control : Preventing cross-contamination is vital. Furthermore, some packaging materials, such as lidding foil containing nitrocellulose, can be a source of nitrosamines, which may be released during heat-sealing and contaminate the product. innovareacademics.in

By implementing a multi-faceted control strategy that addresses potential risks from raw materials through to the final product, the formation of this compound can be effectively mitigated. innovareacademics.in

Application of Process Analytical Technology (PAT) in Impurity Monitoring and Control during Alogliptin Production

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. longdom.org Endorsed by regulatory agencies, PAT aims to enhance process understanding and ensure final product quality is built-in from the start, rather than being confirmed by end-product testing alone. longdom.orgamericanpharmaceuticalreview.com

In the context of Alogliptin production, PAT can be a powerful tool for monitoring and controlling the formation of impurities, including Impurity 12. longdom.org By integrating real-time analytical techniques directly into the manufacturing line, operators can gain immediate insights into the process and make timely adjustments to prevent deviations that could lead to impurity formation. nih.gov

Key applications of PAT for impurity control include:

Real-Time Monitoring (RTM) : Spectroscopic tools like Near-Infrared (NIR) and Raman spectroscopy can be used for the non-destructive, real-time analysis of raw materials and in-process mixtures. longdom.org These tools can monitor the concentration of reactants, intermediates, and by-products, providing a clear picture of the reaction's progress and flagging any unexpected variations. americanpharmaceuticalreview.com

Monitoring Critical Process Parameters (CPPs) : PAT enables the continuous monitoring of CPPs such as temperature, pressure, and pH, which are crucial for controlling the reaction pathway and preventing the formation of impurities. longdom.org

Ensuring Purity during Downstream Processing : During steps like crystallization, PAT tools can monitor parameters that affect impurity removal. For instance, on-line mass spectrometry could be used to ensure the complete removal of water or solvents that might contribute to impurity formation in subsequent steps. americanpharmaceuticalreview.com

The implementation of PAT provides a large volume of data that, when analyzed, deepens process understanding and allows for the development of robust control strategies. nih.gov This proactive approach to quality assurance helps to consistently produce Alogliptin drug substance that meets all purity specifications, minimizing the risk of contamination with impurities like this compound. americanpharmaceuticalreview.com

Table of Mentioned Compounds

Regulatory Science and Quality Assurance Perspectives in Impurity Research

Research on Harmonization of Impurity Control with International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B)

The control of impurities in new drug substances and products is a critical aspect of pharmaceutical development, guided by the International Conference on Harmonisation (ICH) guidelines Q3A and Q3B. slideshare.net These guidelines provide a framework for the reporting, identification, and qualification of impurities, ensuring the safety and quality of the final drug product. asianjpr.comeuropa.eu For Alogliptin (B1666894) and its associated impurities, including Impurity 12, adherence to these guidelines is mandatory for regulatory approval. europa.eu

ICH Q3A(R2) pertains to impurities in new drug substances, defining an impurity as any component that is not the drug substance itself. amazonaws.com ICH Q3B(R2) extends this to new drug products, covering degradation products of the drug substance or reaction products with excipients. europa.euamazonaws.com The research in this area focuses on harmonizing the control strategies for Alogliptin impurities with these international standards. This involves a thorough understanding of the potential impurities that can arise during the manufacturing process and storage. amazonaws.com

The guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose (MDD) of the drug. amazonaws.comfda.gov For impurities in new drug substances, the identification threshold is typically 0.10% for an MDD of up to 2g/day. fda.govasianjpr.com For drug products, similar thresholds apply to degradation products. europa.eu Any impurity exceeding these thresholds requires identification and, potentially, qualification to establish its biological safety. europa.eufda.gov

The European Medicines Agency (EMA) has noted that for Alogliptin, impurities measured in the drug substance and product were found to be below the qualification thresholds specified in ICH Q3A and Q3B guidelines, meaning specific toxicity studies for these individual impurities were not required. europa.eu This indicates a manufacturing process with good control over impurity formation. europa.eu The impurity profiles of Alogliptin used in pivotal toxicity studies were comparable to those in clinical formulations, further supporting the safety of the manufacturing process. europa.eu

Development of Impurity Reporting and Control Limit Strategies in Pharmaceutical Research

The development of a robust impurity control strategy is a cornerstone of pharmaceutical research and development. asianjpr.com This strategy is essential for ensuring the consistent quality and safety of the drug product throughout its lifecycle. For Alogliptin, this involves a multi-faceted approach to reporting and controlling Impurity 12 and other related substances.

The process begins with the identification of potential impurities through a thorough understanding of the synthetic route and potential degradation pathways. amazonaws.com Analytical methods are then developed and validated to detect and quantify these impurities at levels that align with the reporting thresholds established by ICH guidelines. amazonaws.com The reporting threshold is the level above which an impurity must be reported in regulatory submissions. europa.eu For drugs with an MDD ≤ 2g/day, this threshold is typically 0.05%. asianjpr.com

Once impurities are detected and quantified, control limits, or specifications, are established. These limits are based on a combination of factors, including:

ICH qualification thresholds: The control limit for an impurity will not exceed its qualification threshold. europa.eu

Process capability: The limits should be achievable and reflect the consistency of the manufacturing process.

Stability data: The control strategy must account for any increase in impurities over the shelf life of the drug product.

Analytical Method Development for Regulatory Submissions (from a Research Perspective)

The development of sensitive and specific analytical methods is fundamental to supporting regulatory submissions for new drugs like Alogliptin. google.com These methods are crucial for the detection, quantification, and control of impurities such as Impurity 12. aquigenbio.comaxios-research.com From a research perspective, this involves a systematic process of method development and validation in accordance with ICH guidelines. nih.govwisdomlib.org

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of Alogliptin and its impurities. nih.govnih.gov The development of an HPLC method involves the optimization of various parameters to achieve adequate separation and resolution of the main component from its impurities. nih.gov Key aspects of method development include:

Column Selection: Choosing the appropriate stationary phase (e.g., C18) is critical for achieving the desired separation. nih.gov

Mobile Phase Optimization: The composition and pH of the mobile phase are adjusted to optimize the retention and peak shape of Alogliptin and its impurities. nih.govjptcp.com

Detector Selection: A UV detector is often used, with the detection wavelength selected to maximize the response for all components of interest. nih.govwisdomlib.org

Forced Degradation Studies: These studies are conducted to understand the degradation pathways of the drug substance and to ensure the analytical method is "stability-indicating," meaning it can separate the active ingredient from its degradation products. scispace.com

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. jptcp.comjrespharm.com Validation parameters, as defined by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). jrespharm.com For regulatory submissions, documented evidence of these validated analytical procedures is required.

For potentially genotoxic impurities, more sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) may be necessary to achieve the low detection limits required. researchgate.net The development of such methods ensures that even trace levels of potentially harmful impurities can be monitored and controlled. researchgate.netveeprho.com

Interactive Data Table: ICH Thresholds for Impurities

| Threshold Type | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day | Reference |

| Reporting Threshold | 0.05% | 0.03% | asianjpr.com |

| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% | asianjpr.com |

| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% | asianjpr.com |

Future Research Directions and Innovations in Pharmaceutical Impurity Science

Computational Chemistry and In Silico Approaches for Impurity Prediction and Degradation Pathway Modeling

The proactive identification of potential impurities is a cornerstone of modern pharmaceutical development. Computational chemistry and in silico modeling are emerging as powerful tools to predict the formation of impurities, including process-related impurities and degradation products, before they are even synthesized in the lab. zamann-pharma.comchemical.ai

For Alogliptin (B1666894) Impurity 12, in silico approaches can be instrumental. The synthesis of Alogliptin involves the reaction of intermediates like 6-chloro-3-methyluracil (B41288) and 2-cyanobenzyl bromide. explorationpub.com Structure-Activity Relationship (SAR) models and other predictive software can analyze the molecular structures of starting materials, intermediates, and the final Alogliptin molecule to identify functional groups prone to side reactions or degradation. zamann-pharma.com For instance, these tools could model the potential for incomplete reactions or the formation of by-products like Alogliptin Impurity 12 under various process conditions.

Advancements in Analytical Technologies for Trace Impurity Analysis and Characterization

The accurate detection and characterization of impurities, often present at trace levels, is paramount. The trend is moving towards highly sensitive and specific analytical techniques, particularly hyphenated methods that combine the separation power of chromatography with the identification capabilities of spectroscopy. ijfmr.comijfmr.com

For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is a standard technique. biomedres.usresearchgate.net However, to meet the increasingly stringent regulatory requirements for trace impurity analysis, more advanced methods are necessary. The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool for this purpose. biomedres.usjneonatalsurg.com LC-MS, and particularly its tandem version (LC-MS/MS), offers exceptional sensitivity and selectivity, enabling the detection and quantification of impurities at levels as low as 0.001%. biomedres.usijisrt.com

Other advanced hyphenated techniques that hold promise for the comprehensive profiling of impurities like this compound include:

LC-NMR: Provides detailed structural information, which is invaluable for the unambiguous identification of a newly detected impurity. researchgate.netrroij.com

High-Resolution Mass Spectrometry (HRMS): Offers precise mass measurements, facilitating the determination of the elemental composition of an impurity and its metabolites. jneonatalsurg.com

These advanced analytical tools are crucial not only for routine quality control but also for stability studies and for the characterization of forced degradation samples, providing a complete picture of the impurity profile of Alogliptin. researchgate.net

Integration of Green Chemistry Principles in Impurity Profiling and Mitigation Strategies

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. kiu.ac.ugnetpharmalab.es This involves designing manufacturing processes that reduce waste, use less hazardous substances, and are more energy-efficient. These principles are directly relevant to impurity management.

The synthesis of Alogliptin and, by extension, the formation of this compound, can be evaluated through a green chemistry lens. The reported synthesis methods for Alogliptin involve the use of various solvents and reagents. explorationpub.compatsnap.com A key green chemistry approach is the selection of safer, more environmentally benign solvents and the optimization of reaction conditions to improve atom economy and reduce the formation of by-products like Impurity 12. pharmtech.com

Innovations that align with green chemistry and can be applied to mitigate this compound include:

Catalysis: Employing highly selective catalysts can improve reaction yields and reduce the formation of impurities. Biocatalysis, using enzymes, offers the potential for highly specific transformations under mild conditions. wisdomlib.org

Continuous Flow Chemistry: Moving from traditional batch processing to continuous manufacturing can offer better control over reaction parameters, leading to reduced impurity formation and less waste. kiu.ac.ugwisdomlib.org

Solvent Reduction and Recycling: Minimizing the use of hazardous organic solvents and implementing recycling programs can significantly improve the sustainability of the manufacturing process. netpharmalab.espharmtech.com

By integrating these principles early in the development of the Alogliptin manufacturing process, the generation of this compound could be minimized, leading to a more sustainable and efficient process.

Holistic Approaches to Lifecycle Management of Pharmaceutical Impurities, with a Focus on this compound

Modern regulatory frameworks, such as the ICH Q12 guideline on Pharmaceutical Product Lifecycle Management, encourage a holistic and proactive approach to managing product quality. ispe.orggempex.comeuropeanpharmaceuticalreview.com This involves a comprehensive understanding of the product and process, allowing for more flexibility in post-approval changes and fostering continual improvement.

For this compound, a lifecycle management approach would entail:

Prospective Planning: From the early development stages, a thorough risk assessment would be conducted to understand the potential for this compound formation. raps.org This includes evaluating the starting materials, synthesis process, and formulation.

Establishing a Control Strategy: Based on the risk assessment, a robust control strategy is developed. This would include setting appropriate specifications for starting materials and intermediates, defining critical process parameters, and establishing in-process controls to minimize the formation of Impurity 12. ispe.org

Product Lifecycle Management (PLCM) Document: The ICH Q12 framework introduces the concept of a PLCM document, which would summarize the strategies for managing post-approval changes. gempex.comich.org For this compound, this document would outline the established conditions for its control and the reporting categories for any changes to these conditions.

Continual Improvement: Throughout the product's lifecycle, data is continuously collected and analyzed. This knowledge can be used to further optimize the manufacturing process, potentially leading to a reduction in the levels of this compound over time. ispe.orgeuropeanpharmaceuticalreview.com

This lifecycle approach ensures that the control of this compound is not a static activity but a dynamic process that evolves with increased knowledge and technological advancements, ultimately ensuring the consistent quality and safety of the drug product. americanpharmaceuticalreview.com

Q & A

Basic: What analytical techniques are recommended for the identification and quantification of Alogliptin Impurity 12 in pharmaceutical formulations?

Answer:

this compound (C₇H₁₄Br₂, CAS 861567-92-2) requires validated analytical methods for reliable identification and quantification. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantification, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides structural confirmation . For impurities with low abundance, spiking experiments with synthesized reference standards are critical to establish specificity, as outlined in ICH guidelines . Ensure method validation includes parameters like linearity (1–120% of target concentration), precision (RSD ≤ 2%), and accuracy (recovery 98–102%) .

Advanced: How can researchers resolve contradictions in impurity profile data between accelerated stability studies and real-time degradation analyses for this compound?

Answer:

Discrepancies often arise due to differences in stress conditions (e.g., temperature, humidity) or matrix effects. To address this:

- Design orthogonal experiments : Compare forced degradation (e.g., 40°C/75% RH for 6 months) with real-time data using multiple analytical techniques (e.g., HPLC, GC-MS) .

- Statistical analysis : Apply multivariate tools (e.g., principal component analysis) to identify outlier conditions causing divergence .

- Cross-validate with reference standards : Use synthesized impurities to confirm degradation pathways and adjust kinetic models .

Basic: What synthetic pathways are documented for generating this compound, and how can its purity be verified?

Answer:

Impurity 12, identified as 1-bromo-3-(bromomethyl)hexane, is typically synthesized via bromination of alogliptin intermediates under controlled conditions . Purity verification requires:

- Chromatographic analysis : HPLC with a C18 column (retention time: 8.2 min) and mobile phase (acetonitrile:buffer, 70:30) .

- Spectroscopic confirmation : ¹H/¹³C NMR for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight validation (m/z 258.00) .

Advanced: How can researchers ensure the specificity of analytical methods for this compound when co-eluting with structurally similar byproducts?

Answer:

Specificity is critical per ICH Q2(R2):

- Spiking studies : Introduce known impurities (e.g., Alogliptin Impurity 13) at 0.1–1.0% levels to assess resolution .

- Advanced detectors : Use diode-array detectors (DAD) for spectral purity or charged aerosol detectors (CAD) for non-UV active impurities .

- Peak tracking : Employ LC-MS/MS to confirm impurity identity via fragmentation patterns (e.g., m/z 258 → 179 + 79) .

Basic: What regulatory guidelines govern the reporting thresholds for this compound in drug substances?

Answer:

ICH Q3D and USP <232>/<233> define thresholds based on dosage:

- Identification threshold : 0.10% (daily dose ≤ 2 g) .

- Qualification threshold : 0.15%, requiring toxicological data .

Documentation must include impurity synthesis, characterization data, and batch-to-batch variability (≤ 0.05% RSD) .

Advanced: How can elemental impurities in this compound be quantified to comply with ICH Q3D, and what are the key challenges?

Answer:

Elemental impurities (e.g., Br⁻ residues) require ICP-MS analysis:

- Sample preparation : Microwave digestion with HNO₃/H₂O₂ to avoid volatile loss .

- Calibration : Use matrix-matched standards to correct for ionization suppression .

- Challenges : High bromine background in organic matrices necessitates background subtraction and collision/reaction cell modes .

Basic: What role does this compound play in pharmacovigilance studies, and how is its toxicity assessed?

Answer:

Impurity 12 is monitored for genotoxic potential per ICH M7:

- Ames test : Assess mutagenicity in bacterial strains (S. typhimurium TA98/TA100) .

- In silico tools : Use Derek Nexus or LeadScope for structural alerts (e.g., alkyl bromides) .

- Dose-response analysis : Establish no-observed-effect-level (NOEL) in rodent models .

Advanced: How can researchers design a stability-indicating method for this compound that accounts for photolytic and hydrolytic degradation?

Answer:

Follow FDA/EMA forced degradation guidelines:

- Stress conditions :

- Method optimization : Use gradient elution (5–95% acetonitrile in 20 min) to separate degradation products .

- Validation : Demonstrate robustness across pH (2.0–8.0) and column batches .

Basic: What are the key differences in impurity profiling requirements between early-phase and late-phase clinical trials for Alogliptin formulations?

Answer:

- Phase I : Identification threshold = 0.20%, with limited qualification .

- Phase III : Full ICH Q3D compliance, including elemental impurities and genotoxic risk assessment .

- Documentation : Phase III requires batch-specific impurity data from ≥3 production scales .

Advanced: How can advanced spectral techniques (e.g., 2D NMR, HRMS) resolve ambiguities in the structural assignment of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.